2-bromo-5-(bromomethyl)-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-(bromomethyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and bromomethyl groups
Preparation Methods
The synthesis of 2-bromo-5-(bromomethyl)-4-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 4-fluorobenzoic acid to introduce the bromine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The bromomethyl group can be introduced through a halomethylation reaction using formaldehyde and hydrobromic acid under acidic conditions .
Chemical Reactions Analysis
2-bromo-5-(bromomethyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acid derivatives or reduction to yield alcohols or other reduced forms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
2-bromo-5-(bromomethyl)-4-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications. For instance, its analogs can be explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-bromo-5-(bromomethyl)-4-fluorobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
2-bromo-5-(bromomethyl)-4-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:
2-bromo-5-methylbenzoic acid: This compound lacks the fluorine and bromomethyl groups, making it less reactive in certain substitution and coupling reactions.
4-fluoro-3-bromobenzoic acid: Similar to this compound, but with different substitution patterns, leading to variations in reactivity and applications.
The unique combination of bromine, fluorine, and bromomethyl groups in this compound provides distinct reactivity and versatility in organic synthesis, making it a valuable compound in various research fields.
Properties
CAS No. |
1610472-53-1 |
---|---|
Molecular Formula |
C8H5Br2FO2 |
Molecular Weight |
311.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.